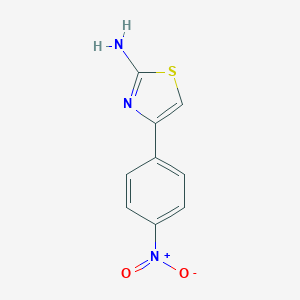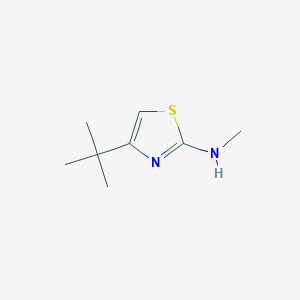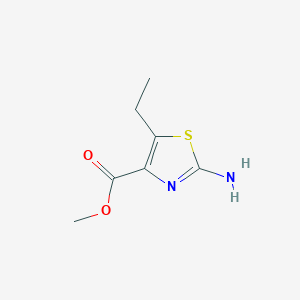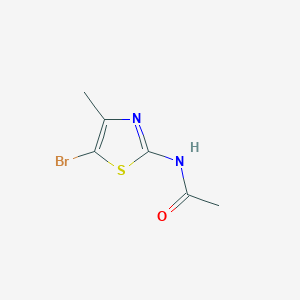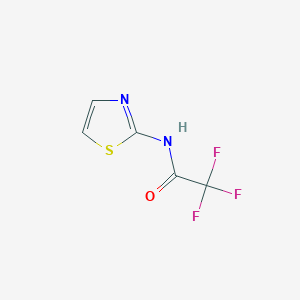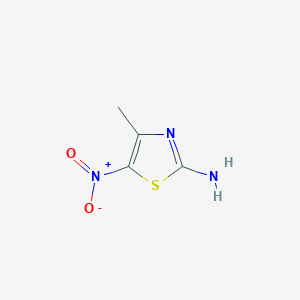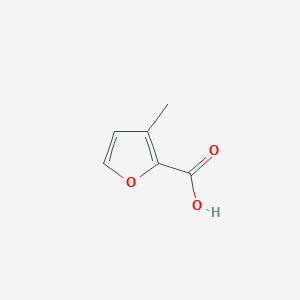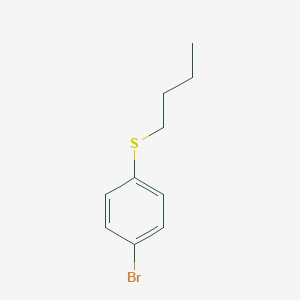
2-Pyrimidinamine, 4,6-bis(propylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinamine, 4,6-bis(propylthio)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as PT-1 and belongs to the class of pyrimidines. PT-1 has been found to exhibit remarkable properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Mechanism of Action
PT-1 targets the DNA replication process by inhibiting the activity of DNA polymerase. This inhibition leads to the accumulation of DNA damage, which ultimately induces apoptosis in cancer cells. PT-1 also inhibits the production of pro-inflammatory cytokines by blocking the NF-kB pathway. Furthermore, PT-1 exhibits anti-microbial activity by disrupting the bacterial membrane.
Biochemical and Physiological Effects:
PT-1 has been found to exhibit low toxicity in vitro and in vivo. In animal studies, PT-1 has been found to reduce tumor growth without causing any significant side effects. PT-1 has also been found to reduce inflammation in animal models of inflammatory diseases. Moreover, PT-1 has been found to exhibit potent anti-microbial activity against various Gram-positive bacteria.
Advantages and Limitations for Lab Experiments
PT-1 has several advantages for lab experiments. It exhibits potent anti-cancer, anti-inflammatory, and anti-microbial activities, making it a valuable compound for various research fields. Moreover, PT-1 has low toxicity, making it a safe compound for in vitro and in vivo studies. However, PT-1 has some limitations. It is a relatively new compound, and its pharmacokinetic properties are not well understood. Additionally, the synthesis of PT-1 is a multistep process, which can be time-consuming and expensive.
Future Directions
There are several future directions for research on PT-1. Firstly, the pharmacokinetic properties of PT-1 need to be thoroughly investigated to determine its efficacy in vivo. Secondly, the mechanism of action of PT-1 needs to be further elucidated to identify potential targets for drug development. Thirdly, the anti-microbial activity of PT-1 needs to be investigated further to determine its potential as an antibacterial agent. Fourthly, the potential of PT-1 as a therapeutic agent for inflammatory diseases needs to be explored further. Finally, the synthesis of PT-1 needs to be optimized to improve its yield and purity.
Conclusion:
In conclusion, PT-1 is a promising compound with potential applications in various research fields. Its anti-cancer, anti-inflammatory, and anti-microbial activities make it a valuable compound for drug development. The synthesis of PT-1 is a multistep process, and its pharmacokinetic properties need to be thoroughly investigated. Further research on PT-1 is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of PT-1 involves the reaction of 2,4-dichloro-5-(propylthio)pyrimidine with ammonia in the presence of a palladium catalyst. This reaction results in the formation of PT-1 as a white solid with a yield of 70-80%. The purity of the compound can be improved by recrystallization from ethanol.
Scientific Research Applications
PT-1 has been found to exhibit anti-cancer activity against various cancer cell lines, including breast, ovarian, and prostate cancer. PT-1 induces apoptosis in cancer cells by activating the caspase pathway. Additionally, PT-1 has been found to inhibit the growth of cancer cells by targeting the DNA replication process. PT-1 has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, PT-1 has been found to exhibit anti-microbial activity against Gram-positive bacteria.
properties
CAS RN |
6308-39-0 |
|---|---|
Product Name |
2-Pyrimidinamine, 4,6-bis(propylthio)- |
Molecular Formula |
C10H17N3S2 |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
4,6-bis(propylsulfanyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H17N3S2/c1-3-5-14-8-7-9(15-6-4-2)13-10(11)12-8/h7H,3-6H2,1-2H3,(H2,11,12,13) |
InChI Key |
LUFJNZHSLHXTCY-UHFFFAOYSA-N |
SMILES |
CCCSC1=CC(=NC(=N1)N)SCCC |
Canonical SMILES |
CCCSC1=CC(=NC(=N1)N)SCCC |
Other CAS RN |
6308-39-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



